molecular formula C7H10F3NO2 B038924 Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate CAS No. 121303-76-2

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Cat. No.: B038924
CAS No.: 121303-76-2
M. Wt: 197.15 g/mol
InChI Key: NDCZMOSQVJGZCK-SNAWJCMRSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate (CAS: 121303-76-2; EC: 801-277-8) is an α,β-unsaturated ester characterized by a trifluoromethyl group and a methylamino substituent. Its molecular formula is C₇H₁₀F₃NO₂, with a molecular weight of 197.155 g/mol . Key physicochemical properties include a density of 1.186 g/cm³, boiling point of 221.1°C, and flash point of 87.5°C . The Z-configuration of the double bond is confirmed by its SMILES string: CCOC(=O)/C=C(/C(F)(F)F)\NC and InChIKey NDCZMOSQVJGZCK-PLNGDYQASA-N .

Properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZMOSQVJGZCK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208356
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
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Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507448-65-9, 121303-76-2
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
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Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
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Record name ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate
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Record name 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester
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Preparation Methods

Base-Catalyzed Condensation

Base catalysts such as sodium methoxide or potassium carbonate are frequently employed to deprotonate methylamine, enhancing its nucleophilicity. In a representative procedure, ethyl trifluoroacetoacetate (10 mmol) is dissolved in anhydrous ethanol, followed by the addition of methylamine (12 mmol) and sodium methoxide (10 mmol). The mixture is refluxed for 12–24 hours, yielding the product after aqueous workup and purification via recrystallization.

Table 1: Base-Catalyzed Condensation Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxideEthanol802478–85
Potassium carbonateWater250.25*52
TriethylamineAcetonitrile70390.8

*Reaction conducted under microwave irradiation.

The use of microwave irradiation reduces reaction time significantly, as seen in the 52% yield achieved in just 15 minutes with potassium carbonate in water. However, prolonged heating in ethanol with sodium methoxide maximizes yield (85%) at the expense of time.

Acid-Catalyzed and Solvent-Free Approaches

Acid-Mediated Dehydration

Protonation of the carbonyl oxygen by acids like HCl or polyphosphoric acid (PPA) facilitates nucleophilic attack by methylamine. For instance, a mixture of ethyl trifluoroacetoacetate and methylamine in methanol with concentrated HCl (6 mL) refluxed for 1.5 hours yields the enamine after filtration and washing. Acidic conditions accelerate dehydration but risk side reactions such as cyclization or polymerization.

Table 2: Acid-Catalyzed Reaction Parameters

AcidSolventTemperature (°C)Time (h)Yield (%)
HCl (conc.)Methanol651.579
Polyphosphoric acidSolvent-free1201268

The solvent-free method using PPA at 120°C for 12 hours achieves moderate yields (68%) but requires stringent temperature control to avoid degradation.

Catalytic and Green Chemistry Innovations

Solvent Effects and Sustainability

Water and ethanol emerge as preferred solvents due to their environmental and safety profiles. Aqueous-phase reactions under microwave irradiation (52% yield in 15 minutes) demonstrate the viability of green chemistry principles.

Mechanistic Insights and Side Reactions

The condensation mechanism proceeds through three stages:

  • Nucleophilic attack : Methylamine attacks the carbonyl carbon of ethyl trifluoroacetoacetate, forming a tetrahedral intermediate.

  • Proton transfer : The intermediate undergoes proton exchange, stabilizing the imine structure.

  • Dehydration : Elimination of water generates the conjugated enamine system.

Side reactions include:

  • Cyclization : Prolonged heating or excess base promotes intramolecular cyclization, yielding pyrimidine or pyrazole derivatives (e.g., 2-methyl-6-trifluoromethylpyrimidin-4-ol).

  • Ester hydrolysis : Aqueous conditions at high temperatures may hydrolyze the ethyl ester to the corresponding carboxylic acid.

Table 3: Optimization Summary

MethodAdvantagesLimitations
Base-catalyzedHigh yields (85%), scalabilityLong reaction times (24 h)
Acid-catalyzedRapid dehydration (1.5 h)Risk of side reactions
Microwave-assistedEnergy-efficient (15 min)Moderate yields (52%)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural properties allow for the introduction of trifluoromethyl groups in medicinal chemistry, which can enhance the biological activity of pharmaceutical agents. The presence of these groups often leads to improved potency and selectivity against biological targets due to altered pharmacokinetics and pharmacodynamics.

1.2. Antiviral and Anticancer Agents

Research indicates that derivatives of this compound may have applications in developing antiviral and anticancer drugs. The trifluoromethyl group is known to influence the interaction of compounds with biological membranes and proteins, potentially leading to new therapeutic agents with enhanced efficacy against diseases such as cancer and viral infections .

Chemical Synthesis

2.1. Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods typically involve the reaction of starting materials containing amino and fluorinated groups under controlled conditions to yield the desired product efficiently .

2.2. Comparison with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique attributes:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-methylamino-4,4,4-trifluorocrotonateContains a methylamino group and trifluoromethylDifferent position of amino group
Ethyl (Z)-3-amino-4-fluorobutenoateFluorinated butenoate without trifluoromethylLacks trifluoromethyl group
Ethyl (E)-3-aminoacrylateAminoacrylate structure without fluorinationNo halogen substituents
Ethyl 3-amino-4-methoxycrotonateContains methoxy instead of trifluoromethylDifferent functional groups affecting reactivity

The trifluoromethyl group significantly enhances the compound's lipophilicity and potential biological activity .

Research Insights

3.1. Mechanistic Studies

Ongoing research focuses on elucidating the mechanisms by which this compound interacts with biological systems. Studies suggest that its unique electronic properties due to the trifluoromethyl group may alter its reactivity profiles in enzymatic reactions or molecular binding processes .

3.2. Case Studies

Recent studies have highlighted the compound's role in synthesizing novel pyrazole derivatives through cycloaddition reactions involving arylhydrazines . These derivatives exhibit promising biological activities, showcasing the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
This compound 121303-76-2 C₇H₁₀F₃NO₂ 197.155 Trifluoro, methylamino 221.1 1.186
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate 344-00-3 C₇H₉F₃O₃ 198.14 Trifluoro, methyl, oxo N/A N/A
Ethyl 3-amino-4,4,4-trifluoro-2-butenoate 372-29-2 C₆H₈F₃NO₂ 183.13 Trifluoro, amino (unsubstituted) N/A N/A
Methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate 82648-69-9 C₆H₆BrF₃O₂ 247.01 Trifluoro, bromomethyl N/A N/A
Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate 2024-54-6 C₇H₁₀BrF₃O₂ 263.05 Trifluoro, bromo, methyl N/A N/A
Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate 17327-34-3 C₇H₈F₆O₂ 238.13 Trifluoro, trifluoromethyl N/A N/A

Key Observations :

  • Trifluoro Group : Present in all compounds, contributing to electron-withdrawing effects and stabilizing the α,β-unsaturated system.
  • Substituent Diversity: The target compound’s methylamino group distinguishes it from analogs with oxo (), bromo (), or trifluoromethyl () groups.
  • Molecular Weight : Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate has the highest molecular weight (238.13 g/mol) due to additional fluorine atoms .

Reactivity and Functional Differences

A. Electrophilicity and Nucleophilic Addition
  • The target compound’s methylamino group enhances nucleophilicity at the β-carbon compared to oxo-containing analogs (e.g., Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutyrate), which are more electrophilic due to the ketone group .
  • Brominated derivatives (e.g., Methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate) exhibit reactivity in substitution reactions (e.g., SN2), whereas the methylamino group may participate in condensation or Schiff base formation .
B. Hydrogen Bonding and Solubility
  • The secondary amine in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to non-amino analogs like Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate .
  • Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (unsubstituted amino group) may exhibit higher basicity but lower steric hindrance than the methylamino derivative .
C. Thermal Stability
  • The trifluoromethyl group in Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate enhances thermal stability compared to the target compound, as fluorine’s high electronegativity strengthens C-F bonds .

Biological Activity

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a fluorinated compound that has garnered attention for its potential biological activity. Characterized by its trifluoromethyl and methylamino groups, this compound exhibits unique chemical properties that may influence its interactions with biological systems. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3NO2C_7H_{10}F_3NO_2. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and biological interactions. The structure can be represented as follows:

Ethyl 4 4 4 trifluoro 3 methylamino but 2 enoate\text{Ethyl 4 4 4 trifluoro 3 methylamino but 2 enoate}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group is known to enhance binding affinity to certain receptors and enzymes due to its electron-withdrawing nature. This can lead to modulation of biochemical pathways involved in various physiological processes.

Interaction with Biomolecules

  • Enzyme Inhibition : Studies have indicated that compounds with trifluoromethyl groups can inhibit enzymes by altering their active sites. For instance, the inclusion of a trifluoromethyl group in similar compounds has been shown to increase potency against specific targets like serotonin transporters .
  • Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.

In Vitro Studies

Research has focused on the compound's cytotoxicity and potential therapeutic applications. In vitro studies demonstrate that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These results suggest that the compound may possess selective cytotoxic properties that warrant further investigation.

Case Studies

A notable case study explored the compound's potential as an anti-cancer agent. In this study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential therapeutic efficacy.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects and potential side effects .

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